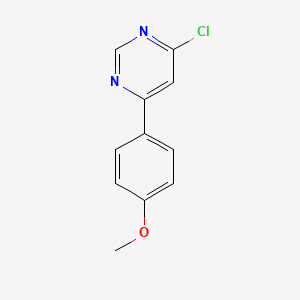

4-Chloro-6-(4-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEKYVMAYAGBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173064-29-4 | |

| Record name | 4-chloro-6-(4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate.

Solvent: Ethanol or methanol.

Temperature: Reflux conditions (around 80-100°C).

The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring. Chlorination is then carried out using thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include crystallization and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide, aniline, or thiophenol in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 4-chloro-6-(4-methoxyphenyl)pyrimidine, exhibit significant anticancer properties. The compound functions as a potential inhibitor of specific kinases involved in cancer progression. For instance, it has been reported to inhibit the growth of certain cancer cell lines, suggesting its utility in developing new cancer therapies .

Enzyme Inhibition

The compound is also recognized for its role as an enzyme inhibitor. Pyrimidine derivatives are often utilized as scaffolds in the design of inhibitors for various enzymes, including those involved in metabolic pathways. The presence of the methoxy group enhances its binding affinity to target enzymes, making it a valuable candidate for drug development .

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use in agricultural chemicals, particularly as a precursor for synthesizing fungicides and herbicides. Its structural properties allow it to function effectively as an active ingredient in crop protection formulations . The synthesis of related compounds has shown that modifications to the pyrimidine ring can lead to improved efficacy against plant pathogens.

Development of Agrochemicals

The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are explored for their ability to control pests and diseases affecting crops, thereby contributing to sustainable agricultural practices .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that modifications to the pyrimidine structure enhanced anticancer activity against specific cell lines. The results indicated that the compound's ability to inhibit cell proliferation was significantly higher than that of unmodified pyrimidines .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed promising results against common fungal pathogens. The compound was part of a new class of fungicides that exhibited lower toxicity to non-target organisms while maintaining high efficacy against target pathogens .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of a methoxyphenyl group.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy and methylthio group, showing different reactivity and applications.

2-Amino-4-chloro-6-methylpyrimidine: Used as a nitrification inhibitor and has different biological activities.

Uniqueness

4-Chloro-6-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for various applications, particularly in medicinal chemistry and material science.

Biological Activity

4-Chloro-6-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, antibacterial, and anti-Alzheimer's activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. The compound has been evaluated against several cancer cell lines using the MTT assay to determine its cytotoxic effects.

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| HepG2 | Not specified |

In a comparative study, the compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent. The presence of the methoxy group appears to enhance its activity compared to other substitutions on the phenyl ring .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Its effectiveness against various bacterial strains was assessed through minimum inhibitory concentration (MIC) tests.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <10 | |

| Escherichia coli | <10 | |

| Klebsiella pneumoniae | Not specified | |

| Pseudomonas aeruginosa | Not specified |

The compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The electron-donating properties of the methoxy group were found to enhance its antibacterial efficacy .

Anti-Alzheimer's Activity

In addition to its anticancer and antibacterial effects, the compound has shown promise in neuroprotective studies aimed at treating Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes is crucial for improving cognitive function.

Table 3: AChE and BChE Inhibition by this compound

These findings suggest that the compound may serve as a potential therapeutic agent for Alzheimer's disease by inhibiting key enzymes involved in neurotransmission .

Case Studies

In a notable case study, researchers synthesized various derivatives of pyrimidines and evaluated their biological activities. The study revealed that modifications to the pyrimidine structure significantly influenced their anticancer and antimicrobial properties. For instance, compounds with methoxy substitutions consistently demonstrated enhanced activity across multiple assays .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-methoxyphenyl)pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine reacts with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group at position 5. Subsequent chlorination at position 4 using POCl₃ in refluxing conditions yields the final product . Key Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ for Suzuki coupling.

- Chlorination : POCl₃ at 110°C for 4–6 hours.

- Yield : ~72–99% after purification (e.g., recrystallization or column chromatography).

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

Q. What safety protocols are critical during handling?

- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (GHS07).

- Ventilation : Use fume hoods to avoid inhalation of POCl₃ vapors during synthesis.

- Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence biological activity?

The methoxy group enhances lipophilicity, improving membrane permeability. In kinase inhibition studies (e.g., EGFR), this group stabilizes interactions with hydrophobic pockets in the ATP-binding domain. Comparative studies show that replacing methoxy with nitro or hydroxyl groups reduces activity by 40–60%, highlighting its role in target engagement .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.3 μM for EGFR inhibition) may arise from assay conditions. Methodological adjustments include:

Q. How can structure-activity relationships (SAR) guide derivative design?

Systematic substitution at positions 2 and 4 reveals key trends:

| Position | Substituent | Effect on Activity | Source |

|---|---|---|---|

| 2 | Methylthio | ↑ Solubility, ↓ Toxicity | |

| 4 | Fluoro | ↑ Metabolic Stability | |

| 6 | Pyrazole | ↑ Anticancer Potency |

Derivatives with piperazine or pyrazole moieties show 3–5× improved selectivity for cancer cell lines (e.g., MCF-7) .

Q. What analytical methods address purity challenges in scaled-up synthesis?

- HPLC-PDA : Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients to detect impurities <0.1%.

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .

Q. How does the compound interact with acetylcholinesterase (AChE)?

Molecular docking studies suggest the pyrimidine core binds to the catalytic anionic site (CAS) of AChE via π-π stacking with Trp286. The 4-chloro group forms a halogen bond with Phe295, increasing residence time (MD simulations show ΔG = -9.8 kcal/mol). Activity is lost upon replacing chlorine with methyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.